molecular formula C16H17N3O2 B2732723 N-benzyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide CAS No. 1904318-04-2

N-benzyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide

Cat. No. B2732723
CAS RN: 1904318-04-2
M. Wt: 283.331
InChI Key: YXIQNJXYWKXBLO-UHFFFAOYSA-N
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Description

“N-benzyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide” is a complex organic compound. It contains an azetidine core, which is a four-membered ring containing three carbon atoms and one nitrogen atom . This core is substituted with a benzyl group (a benzene ring attached to a CH2 group), a pyridin-3-yloxy group (a pyridine ring attached through an oxygen atom), and a carboxamide group (a carbonyl group (C=O) attached to a nitrogen atom) .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent atoms and the bonds between them. The azetidine core provides a rigid, cyclic structure, while the benzyl, pyridin-3-yloxy, and carboxamide groups contribute additional complexity and functionality .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The azetidine ring is known to be reactive due to its ring strain . The benzyl, pyridin-3-yloxy, and carboxamide groups could also participate in various chemical reactions.

Scientific Research Applications

Synthesis and Biological Evaluation

The synthesis and pharmacological activities of compounds related to N-benzyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide have been explored for their potential antidepressant and nootropic agents. One study detailed the synthesis of N′-[(1Z)-(substituted aromatic)methylidene] pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides, showing significant antidepressant activity and potential as CNS active agents for therapeutic use (Thomas et al., 2016).

Antibacterial Activity

N-(3-Hydroxy-2-pyridyl)benzamides, closely related to the chemical structure , have been synthesized and tested for their antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. These compounds showed significant antimicrobial activity, highlighting the potential of N-benzyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide derivatives in antibacterial applications (Mobinikhaledi et al., 2006).

Histone Deacetylase Inhibition for Cancer Treatment

The design, synthesis, and biological evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide as an isotype-selective histone deacetylase (HDAC) inhibitor demonstrated its potential as an anticancer drug. This compound, by selectively inhibiting HDACs 1-3 and 11, showed significant antitumor activity in vivo, indicating the relevance of exploring N-benzyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide and its derivatives for cancer therapy (Zhou et al., 2008).

Analgesic Properties

The chemical modification of pyridine moieties, similar to those in N-benzyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide, has been studied for optimizing the biological properties of certain compounds. Specifically, the methylation of the pyridine moiety was investigated to enhance analgesic properties, suggesting the importance of structural modifications in developing new analgesics (Ukrainets et al., 2015).

Zebrafish Embryo Developmental Assay

The synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines, and their activity in a zebrafish embryo assay, provides insight into the biological effects of azetidine derivatives. This research demonstrates the suitability of zebrafish embryos for screening new compounds, indicating that N-benzyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide derivatives could be explored for potential biological effects through similar assays (Feula et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some azetidine derivatives have been studied for their anti-tubercular activity .

Future Directions

The future research directions for this compound could include further studies on its synthesis, properties, and potential applications. For example, azetidine derivatives are of interest in medicinal chemistry due to their presence in a number of biologically active compounds .

properties

IUPAC Name

N-benzyl-3-pyridin-3-yloxyazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c20-16(18-9-13-5-2-1-3-6-13)19-11-15(12-19)21-14-7-4-8-17-10-14/h1-8,10,15H,9,11-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXIQNJXYWKXBLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NCC2=CC=CC=C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide

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